N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is a complex organic compound that features a brominated phenyl group, a quinazolinone moiety, and a thioacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide typically involves multiple steps:
Bromination: The starting material, 4,5-dimethylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Quinazolinone Formation: The quinazolinone moiety is synthesized separately, often starting from anthranilic acid derivatives, which are cyclized with appropriate reagents to form the quinazolinone structure.
Thioacetamide Linkage: The final step involves coupling the brominated phenyl compound with the quinazolinone derivative through a thioacetamide linkage. This can be achieved using thiolating agents such as thiourea or Lawesson’s reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinazolinone moiety can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The thioacetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amide and thiol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or alkylamines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of quinazolinone N-oxides.
Reduction: Formation of reduced quinazolinone derivatives.
Hydrolysis: Formation of amide and thiol derivatives.
Scientific Research Applications
N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinazolinone moiety is known to interact with various biological targets, while the thioacetamide linkage may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)-3,5-dinitrobenzamide
- N-(4-bromo-phenyl)-3,5-dinitrobenzamide
Uniqueness
N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is unique due to the presence of both the brominated phenyl group and the quinazolinone moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16BrN3O2S |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H16BrN3O2S/c1-10-7-13(19)15(8-11(10)2)20-16(23)9-25-18-21-14-6-4-3-5-12(14)17(24)22-18/h3-8H,9H2,1-2H3,(H,20,23)(H,21,22,24) |
InChI Key |
ZUFPKVYRXJGORF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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